
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-chloro-5-hydroxy-4-methylbenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the oxazolidinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution could result in a variety of substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one would depend on its specific biological activity. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome, but the exact molecular targets and pathways would need to be determined through experimental studies.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.
Uniqueness
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one may have unique properties due to the presence of the chloro and hydroxy groups on the phenyl ring, which could influence its reactivity and biological activity compared to other oxazolidinones.
特性
CAS番号 |
110102-90-4 |
|---|---|
分子式 |
C10H10ClNO3 |
分子量 |
227.64 g/mol |
IUPAC名 |
3-(2-chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3/c1-6-4-7(11)8(5-9(6)13)12-2-3-15-10(12)14/h4-5,13H,2-3H2,1H3 |
InChIキー |
NCPHVSYYCLTKGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)N2CCOC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


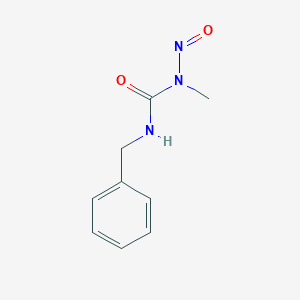
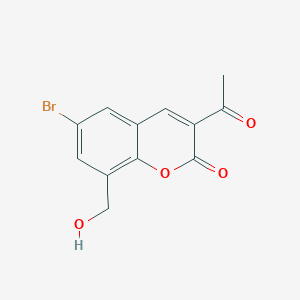
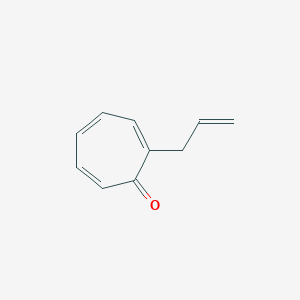
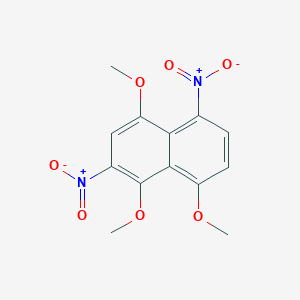
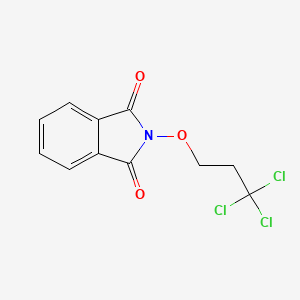
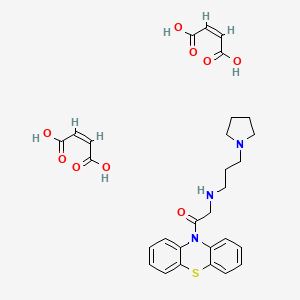
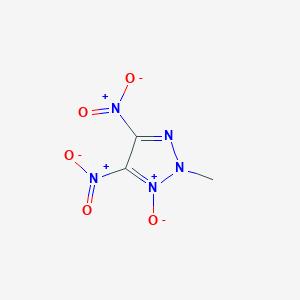

![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
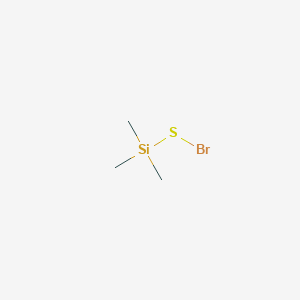

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
